molecular formula C9H16N4 B13636592 2-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine

2-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine

Cat. No.: B13636592
M. Wt: 180.25 g/mol
InChI Key: SCSXRJGQMKLQMK-UHFFFAOYSA-N
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Description

2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclopropyl group, a methyl group, and a triazole ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable triazole precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various halogenating agents or nucleophiles; conditions depend on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid
  • 1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-one

Uniqueness

2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine is unique due to its specific structural features, such as the cyclopropyl and methyl groups attached to the triazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

2-(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)propan-2-amine

InChI

InChI=1S/C9H16N4/c1-9(2,10)8-11-7(6-4-5-6)12-13(8)3/h6H,4-5,10H2,1-3H3

InChI Key

SCSXRJGQMKLQMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC(=NN1C)C2CC2)N

Origin of Product

United States

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